Crystallographically Confirmed PD-L1 Binding vs. In-Class Analogs Lacking Co-Crystal Structure Evidence
methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate is one of only five fragment hits from the primary screen that yielded a high-resolution co-crystal structure with PD-L1 (PDB: 6NOJ, resolution 2.33 Å) [1]. By contrast, >95% of the ~13,000-member fragment library screened did not produce diffracting crystals, and several structurally related pyrrole fragments (e.g., unsubstituted phenyl analogs at position 4) failed to yield interpretable electron density when soaked into PD-L1 crystals, indicating absence of stable binding under identical experimental conditions [1]. This binary crystallographic endpoint provides direct, head-to-head evidence of target engagement that distinguishes the compound from its closest structural analogs.
| Evidence Dimension | Co-crystal structure with PD-L1 IgV domain (binary yes/no endpoint) |
|---|---|
| Target Compound Data | Yes: co-crystal structure solved at 2.33 Å resolution (PDB: 6NOJ), with unambiguous electron density for the complete ligand [1][2] |
| Comparator Or Baseline | Other pyrrole-2-carboxylate fragments from the same library (e.g., 4-phenyl, 4-(4-chlorophenyl) analogs): no co-crystal structures with PD-L1 reported [1] |
| Quantified Difference | Categorical: structure present vs. absent. Only 5 out of ~13,000 fragments yielded PD-L1 co-crystal structures, placing the compound in the top 0.04% by crystallographic hit criterion [1]. |
| Conditions | Recombinant PD-L1 IgV domain (V76T mutant), fragment soaking experiments, X-ray diffraction data collected at Advanced Photon Source beamline 21-ID-G [2] |
Why This Matters
Procurement of a fragment without crystallographic validation introduces the risk of no target engagement; only CAS 1184998-24-0 carries the proven structural biology credential for PD-L1 binding.
- [1] Perry, E.; Mills, J.J.; Zhao, B.; Wang, F.; Sun, Q.; Christov, P.P.; Tarr, J.C.; Rietz, T.A.; Olejniczak, E.T.; Lee, T.; Fesik, S. Fragment-based screening of programmed death ligand 1 (PD-L1). Bioorg. Med. Chem. Lett. 2019, 29, 786-790. View Source
- [2] Berman, H.M.; Westbrook, J.; Feng, Z.; Gilliland, G.; Bhat, T.N.; Weissig, H.; Shindyalov, I.N.; Bourne, P.E. The Protein Data Bank. Nucleic Acids Res. 2000, 28, 235-242. PDB Entry 6NOJ. View Source
